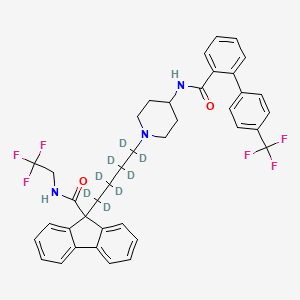
Lomitapide-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lomitapide-d8 is a deuterated form of lomitapide, a microsomal triglyceride transfer protein inhibitor. It is primarily used as an internal standard for the quantification of lomitapide in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Lomitapide itself is used to lower cholesterol levels in patients with homozygous familial hypercholesterolemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lomitapide-d8 involves the incorporation of deuterium atoms into the lomitapide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach involves the reaction of 9-fluorene carboxylic acid with 1,4-dibromobutane in the presence of n-butyllithium in tetrahydrofuran, followed by chlorination with oxalyl chloride to form an acid chloride compound. This is then amidated with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with additional steps to ensure high purity and acceptable levels of impurities. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
化学反応の分析
Types of Reactions
Lomitapide-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups .
科学的研究の応用
Lomitapide-d8 is widely used in scientific research for various applications, including:
作用機序
Lomitapide-d8, being an isotopically labeled form of lomitapide, shares the same mechanism of action. Lomitapide inhibits the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. Consequently, this results in a decrease in low-density lipoprotein cholesterol levels .
類似化合物との比較
Similar Compounds
Mipomersen: Another lipid-lowering agent used to treat homozygous familial hypercholesterolemia. It works by inhibiting the synthesis of apolipoprotein B-100.
Evolocumab: A monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased clearance of low-density lipoprotein cholesterol.
Alirocumab: Similar to evolocumab, it is a PCSK9 inhibitor used to lower cholesterol levels.
Uniqueness of Lomitapide-d8
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This isotopic labeling allows for precise quantification and monitoring of lomitapide in various research and clinical settings .
特性
分子式 |
C39H37F6N3O2 |
|---|---|
分子量 |
701.8 g/mol |
IUPAC名 |
9-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)/i7D2,8D2,21D2,22D2 |
InChIキー |
MBBCVAKAJPKAKM-WKAGHQRMSA-N |
異性体SMILES |
[2H]C([2H])(C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NCC(F)(F)F)C([2H])([2H])C([2H])([2H])C([2H])([2H])N4CCC(CC4)NC(=O)C5=CC=CC=C5C6=CC=C(C=C6)C(F)(F)F |
正規SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
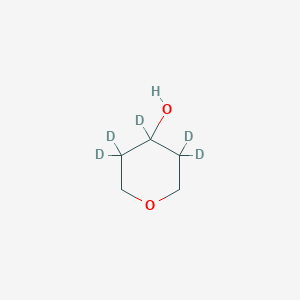
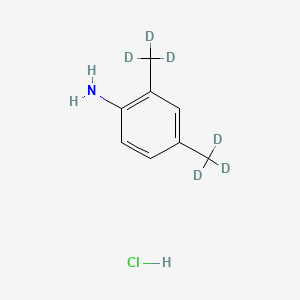

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)
![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)
![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
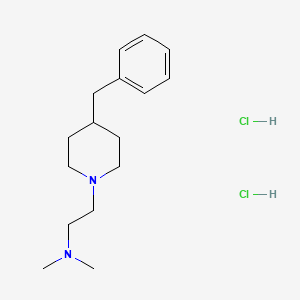
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)


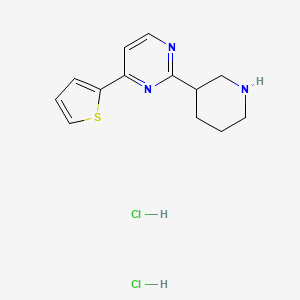
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
